![molecular formula C7H16ClNO2 B2956775 [(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride CAS No. 2377005-09-7](/img/structure/B2956775.png)
[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride
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Overview
Description
“[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride” is a chemical compound with the CAS Number: 1283146-40-6 . It has a molecular weight of 167.64 . The compound is stored at 4 degrees Celsius and comes in a powder form . The IUPAC name for this compound is ((2S,4S)-4-methoxypyrrolidin-2-yl)methanol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO2.ClH/c1-9-6-2-5(4-8)7-3-6;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The methoxy and methyl groups are attached to this ring.Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 167.64 . It is stored at 4 degrees Celsius .Scientific Research Applications
Methanol as a Building Block in Organic Synthesis
Methanol is a versatile solvent and reagent in organic chemistry, playing a crucial role in various synthetic processes due to its polarity and ability to act as both a solvent and a reactant. It is involved in the formation of hydrocarbons via the decomposition of surface methoxy groups on acidic zeolite catalysts, illustrating its role in the conversion processes in catalysis and material science Wang et al., 2006. Additionally, methanol is fundamental in the synthesis of methyl formate through photo-oxidation processes on TiO2, showcasing its utility in producing valuable chemicals through photocatalytic reactions Phillips et al., 2013.
Methanol in Catalysis and Material Science
Methanol serves as a key feedstock in the methanol-to-olefin process, which is catalyzed by acidic zeolites. This process is significant for the production of light olefins, a crucial component in the petrochemical industry, from methanol. The initial C-C bond formation in this process has been a subject of research, highlighting methanol's role in generating the first hydrocarbons leading to the reactive hydrocarbon pool necessary for the methanol-to-olefin conversion Wang et al., 2003.
Synthetic Applications
The compound's structural motifs, particularly the pyrrolidinyl methanol moiety, are of interest in the synthesis of complex organic molecules. For example, the synthesis of various pyrrolidines and pyrroles through condensation and cyclization reactions showcases the utility of related structures in producing compounds with potential applications in pharmaceuticals and agrochemicals Bellur et al., 2005.
Safety and Hazards
properties
IUPAC Name |
[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8-4-7(10-2)3-6(8)5-9;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHRYDDMFWSXEZ-LEUCUCNGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CO)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H]1CO)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methanol hydrochloride |
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